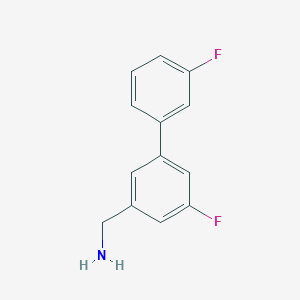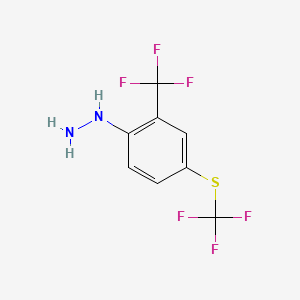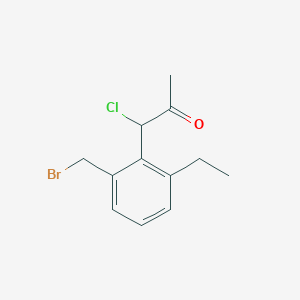
1-(2-(Bromomethyl)-6-ethylphenyl)-1-chloropropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Bromomethyl)-6-ethylphenyl)-1-chloropropan-2-one is an organic compound with a complex structure that includes bromine, chlorine, and ethyl groups attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-6-ethylphenyl)-1-chloropropan-2-one typically involves multiple steps. One common method starts with the bromination of 2-ethylphenylmethanol to introduce the bromomethyl group. This is followed by a Friedel-Crafts acylation reaction using 1-chloropropan-2-one as the acylating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(Bromomethyl)-6-ethylphenyl)-1-chloropropan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Wissenschaftliche Forschungsanwendungen
1-(2-(Bromomethyl)-6-ethylphenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(2-(Bromomethyl)-6-ethylphenyl)-1-chloropropan-2-one involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modification of their activity. The carbonyl group can also participate in hydrogen bonding and other interactions that influence its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Bromomethylphenyl)-1-chloropropan-2-one
- 1-(2-(Bromomethyl)-6-methylphenyl)-1-chloropropan-2-one
- 1-(2-(Bromomethyl)-4-ethylphenyl)-1-chloropropan-2-one
Uniqueness
1-(2-(Bromomethyl)-6-ethylphenyl)-1-chloropropan-2-one is unique due to the specific positioning of the bromomethyl and ethyl groups on the phenyl ring, which can significantly influence its reactivity and interaction with biological targets compared to its analogs .
Eigenschaften
Molekularformel |
C12H14BrClO |
|---|---|
Molekulargewicht |
289.59 g/mol |
IUPAC-Name |
1-[2-(bromomethyl)-6-ethylphenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C12H14BrClO/c1-3-9-5-4-6-10(7-13)11(9)12(14)8(2)15/h4-6,12H,3,7H2,1-2H3 |
InChI-Schlüssel |
ZEYQRRDLRUZCAO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC=C1)CBr)C(C(=O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


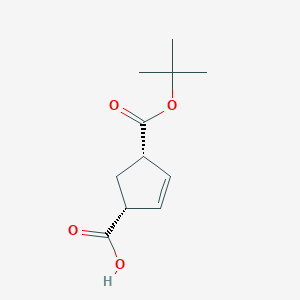

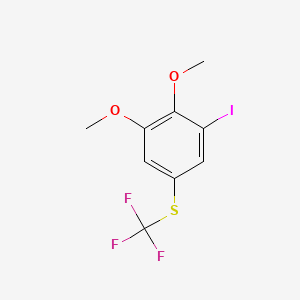
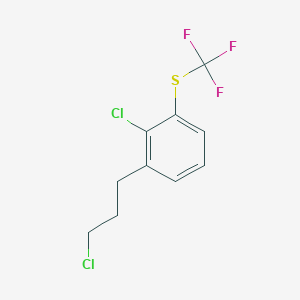
![9H-fluoren-9-ylmethyl N-[4-(4-chlorosulfonylphenyl)phenyl]carbamate](/img/structure/B14051040.png)

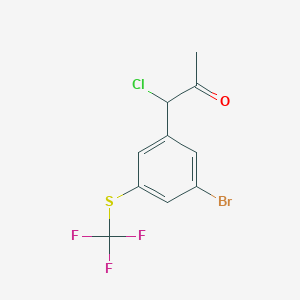
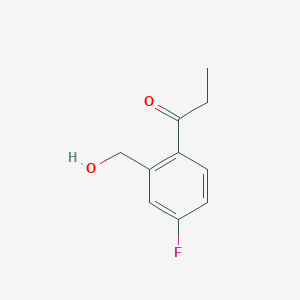

![racemic-(3S,3aS,7aR)-t-Butyl 3-hydroxyhexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B14051061.png)
